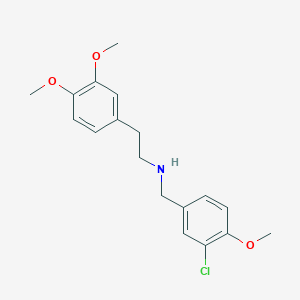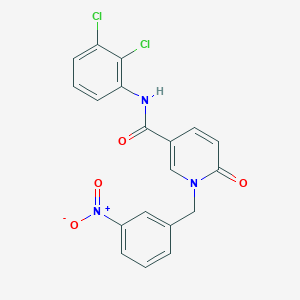
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine is a useful research compound. Its molecular formula is C18H22ClNO3 and its molecular weight is 335.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Identification and Control Measures
- Placement in Controlled Substances: N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine, among other synthetic phenethylamines, has been placed into Schedule I of the Controlled Substances Act. This classification is significant for research as it influences the legal and regulatory framework around the handling and study of these substances (Federal Register, 2016).
Analytical Characterization and Detection
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method: A specific LC-MS/MS method has been developed for the detection and quantification of similar compounds in human serum, crucial for toxicological testing and research in emergency medical scenarios (Poklis et al., 2013).
- Blotter Paper Analysis: The substance has been found on blotter papers, and analytical techniques like Direct Analysis in Real Time Mass Spectrometry have been used for screening and confirmation, highlighting the importance of detection methods in public health and legal contexts (Poklis et al., 2015).
Neuropharmacological Studies
- Comparative Neuropharmacology: Studies have compared the neuropharmacology of this compound with other hallucinogens, contributing to our understanding of their psychopharmacological effects and potential risks (Gatch et al., 2017).
Legal and Health Implications
- Case Reports and Legal Considerations: Case reports documenting intoxications and fatalities due to substances structurally similar to this compound emphasize the importance of understanding these compounds in legal and clinical toxicology (Yoshida et al., 2015).
Cardiotoxicity Studies
- Cardiotoxic Effects: Recent studies on similar compounds have investigated potential cardiotoxicity, indicating the significance of these compounds in cardiovascular research and their risks to human health (Yoon et al., 2019).
Metabolism and Pharmacokinetics
- Metabolism Characterization: Research has focused on characterizing the metabolism of closely related compounds, using techniques like cytochrome P450 enzyme assays, contributing to pharmacokinetic and drug interaction studies (Nielsen et al., 2017).
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHJIJMEQUZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)
![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)



